molecular formula C25H33BrO2Si B8282333 (3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol

(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol

Cat. No. B8282333
M. Wt: 473.5 g/mol
InChI Key: XSPUJQQSPGMHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol is a useful research compound. Its molecular formula is C25H33BrO2Si and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol

Molecular Formula

C25H33BrO2Si

Molecular Weight

473.5 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]methanol

InChI

InChI=1S/C25H33BrO2Si/c1-17(2)29(18(3)4,19(5)6)15-14-20-8-10-21(11-9-20)25(27)22-12-13-24(28-7)23(26)16-22/h8-13,16-19,25,27H,1-7H3

InChI Key

XSPUJQQSPGMHCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)Br)O)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.8 mL of a 1.6 M solution of n-butyllithium in hexane are added dropwise under argon to a solution of 8.0 g 1-bromo-4-triisopropylsilylethynyl-benzene in 80 mL dry tetrahydrofuran chilled to −78° C. The solution is stirred for 1 h at −70° C. Then 5.1 g 3-bromo-4-methoxy-benzaldehyde dissolved in 20 mL tetrahydrofuran are added dropwise over 15 min. The resulting solution is left in the cooling bath to warm to ambient temperature overnight. Then water is added and the mixture is extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and the solvent is removed. The residue is purified over silica gel (cyclohexane/ethyl acetate 9:1->1:1).
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